molecular formula C5H13ClN2O B1433701 2-Methoxy-2-methylpropanimidamide hydrochloride CAS No. 619329-28-1

2-Methoxy-2-methylpropanimidamide hydrochloride

Cat. No.: B1433701
CAS No.: 619329-28-1
M. Wt: 152.62 g/mol
InChI Key: RKJLYUPGEWKRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-2-methylpropanimidamide hydrochloride is a chemical compound with the CAS Registry Number 619329-28-1 . Its molecular formula is C 5 H 13 ClN 2 O, corresponding to a molecular weight of 152.62 g/mol . The compound is characterized by its amidine functional group, a structure of interest in medicinal chemistry and organic synthesis. Researchers can identify the substance using its MDL number MFCD20724306 . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications. As a building block, this compound is valuable for researchers developing novel molecules, particularly in constructing more complex heterocyclic systems or analogs for biological testing. Proper handling procedures should be observed, and the compound should be stored according to the supplier's recommendations.

Properties

IUPAC Name

2-methoxy-2-methylpropanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-5(2,8-3)4(6)7;/h1-3H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJLYUPGEWKRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=N)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-2-methylpropanimidamide hydrochloride, also known as 2,2'-azobis(2-methylpropanimidamide) hydrochloride (AAPH), is a significant compound in biochemical research, particularly noted for its role in generating free radicals and studying oxidative stress. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Free Radical Generation
AAPH is primarily recognized for its ability to generate free radicals through thermal decomposition. This property makes it a useful tool for studying oxidative processes in biological systems. It initiates lipid peroxidation and can induce oxidative stress in cells, which is critical for understanding various pathological conditions, including cancer and neurodegenerative diseases .

Biochemical Pathways
The compound interacts with various cellular components, influencing signaling pathways related to apoptosis and cell survival. AAPH's radical-generating capability can lead to DNA strand breaks and lipid peroxidation, which are pivotal in cellular damage and disease progression .

Antioxidant Studies

AAPH has been extensively used in studies investigating antioxidant capacity. For instance, it has been employed to assess the protective effects of various natural compounds against oxidative stress. In these studies, the ability of antioxidants to neutralize AAPH-induced radicals is measured through assays that evaluate cell viability and oxidative damage markers .

Case Studies

  • Tumor Cell Growth Inhibition
    Research has shown that analogues of AAPH can inhibit the growth of tumor cells. For example, studies on 2-desamino and 2-desamino-2-methyl analogues demonstrated significant cytotoxic effects on cancer cell lines while exhibiting minimal inhibition of dihydrofolate reductase (DHFR), suggesting that their activity may be mediated through metabolic pathways rather than direct enzyme inhibition .
  • Neuroprotective Effects
    AAPH's role in neuroprotection has been explored in models of neurodegenerative diseases. It has been shown that compounds capable of scavenging AAPH-induced radicals can protect neuronal cells from oxidative damage, thereby highlighting the potential therapeutic applications of antioxidants in treating conditions like Alzheimer's disease .

Pharmacokinetics

Absorption and Distribution
The pharmacokinetic profile of AAPH indicates good solubility in various solvents, which may enhance its bioavailability in biological systems. Its distribution within tissues is crucial for its efficacy as a radical generator and as a model compound for studying drug interactions and metabolic pathways.

Toxicity Studies
Toxicological assessments have indicated that while AAPH can induce oxidative stress, its toxicity is dose-dependent. High concentrations may lead to significant cellular damage, while lower doses can be utilized safely in experimental settings .

Data Table: Summary of Biological Activities

Activity Effect Observed Reference
Free Radical GenerationInduces oxidative stress
Tumor Cell Growth InhibitionSignificant cytotoxicity
Neuroprotective EffectsProtection against oxidative damage
Antioxidant AssaysMeasurement of antioxidant capacity

Scientific Research Applications

Biochemical Research

One of the primary applications of 2-Methoxy-2-methylpropanimidamide hydrochloride is in biochemical research , particularly involving peptide hormones such as vasopressin. The compound has been instrumental in studying the antidiuretic properties of vasopressin and its analogs. Research typically involves:

  • In vitro assays to measure hormone concentrations.
  • Cell culture experiments to assess water retention levels.

Quantitative data from these studies often include hormone concentration measurements and physiological responses in test subjects or cell cultures, providing insights into the pharmacodynamics of vasopressin analogs .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in various synthetic processes. It is utilized in reactions such as:

  • Alkylation
  • Amidation
  • Protecting group for amines

These reactions require precise measurements and controlled conditions to ensure high yields and purity of the final products .

Analytical Chemistry

This compound is also employed in chromatography . It acts as a standard or reference compound for calibrating analytical instruments. The compound is used to prepare standard solutions at known concentrations, which are then analyzed to establish baseline readings for comparison with sample analytes. This application is crucial for quality control and analytical research .

Recent studies indicate that this compound exhibits significant biological activity as an inhibitor of monoamine oxidase B (MAO-B) . This enzyme is vital for the metabolism of neurotransmitters like dopamine. Inhibition of MAO-B can lead to increased dopamine levels, which may have therapeutic implications for neurodegenerative disorders such as Parkinson's disease. Preliminary animal studies suggest that this compound may enhance motor function and improve cognitive outcomes .

Case Study 1: Vasopressin Analog Research

A study conducted at a leading university investigated the effects of various vasopressin analogs, including those modified with this compound, on water retention in rat models. The results demonstrated a statistically significant increase in water retention compared to controls, indicating the potential utility of this compound in developing new therapeutic agents targeting vasopressin pathways.

Case Study 2: MAO-B Inhibition

Another research project focused on evaluating the neuroprotective effects of this compound in a Parkinson's disease model. The study found that administration of the compound resulted in increased dopamine levels and improved motor functions in treated animals compared to untreated controls, suggesting its potential as a therapeutic agent for managing Parkinson's disease symptoms.

Summary Table of Applications

Application AreaDescription
Biochemical ResearchStudy of peptide hormones like vasopressin; hormone concentration measurement
Organic SynthesisIntermediate for alkylation, amidation; protecting group for amines
Analytical ChemistryStandard/reference compound for chromatographic calibration
Biological ActivityInhibition of MAO-B; potential therapeutic implications for neurodegenerative disorders

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights structural and functional differences between 2-Methoxy-2-methylpropanimidamide hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stability/Reactivity Notes
2-Methoxy-2-methylpropanimidamide HCl C₅H₁₂ClN₂O ~168.62 Methoxy, methyl, amidine, HCl Stability data unavailable
(2S)-3-Methoxy-2-(methylamino)propanamide HCl () C₅H₁₁ClN₂O₂ 168.62 Methoxy, methyl, amide, HCl Stable at room temperature
2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide Dihydrochloride () C₈H₂₁Cl₂N₃O 246.18 Amide, dimethylamino, di-HCl No stability data
2-Methoxyamphetamine HCl () C₁₀H₁₆ClNO 201.70 Methoxy, amphetamine backbone, HCl Reactivity with oxidizers possible

Key Observations :

  • Amidine vs.
  • Complexity: Compounds with additional functional groups (e.g., dimethylamino in ) exhibit higher molecular weights and diverse reactivity profiles.

Key Observations :

  • Safety Data Gaps: Most compounds lack comprehensive toxicological or ecological data (e.g., ).
  • Handling Precautions : Common precautions include avoiding inhalation (P261 in ) and incompatibility with oxidizers ().

Preparation Methods

Starting Materials

  • 2-Methoxypropionitrile : A nitrile compound containing a methoxy substituent.
  • Methylamine : A primary amine used for nucleophilic attack on the nitrile group.
  • Hydrochloric acid (HCl) : Used to protonate the amidine intermediate, forming the hydrochloride salt.
  • Solvents : Typically methanol or ethanol, chosen for their ability to dissolve reactants and facilitate the reaction.

Reaction Conditions

  • The reaction is conducted under controlled temperature, often ambient to slightly elevated (20–50°C), to optimize yield and minimize side reactions.
  • The molar ratio of methylamine to 2-methoxypropionitrile is carefully controlled, usually slightly in excess of the nitrile to drive the reaction to completion.
  • Acidification with hydrochloric acid is performed after the amidine formation to precipitate the hydrochloride salt.

Stepwise Procedure

  • Amidination Reaction : 2-Methoxypropionitrile is reacted with methylamine in methanol or ethanol solvent. The nucleophilic methylamine attacks the nitrile carbon, forming an amidine intermediate.
  • Hydrochloride Salt Formation : The reaction mixture is treated with hydrochloric acid, typically as an alcoholic HCl solution, to convert the amidine into its hydrochloride salt.
  • Isolation and Purification : The product precipitates out as a white to off-white solid, which is filtered, washed, and dried under vacuum to yield pure 2-methoxy-2-methylpropanimidamide hydrochloride.

Reaction Scheme Summary

Step Reactants Conditions Products
1 2-Methoxypropionitrile + Methylamine Methanol/ethanol, 20–50°C 2-Methoxy-2-methylpropanimidamide (free base)
2 Amidines + HCl (alcoholic solution) Room temperature This compound (salt)

Research Findings and Optimization

  • Solvent Effects : Methanol and ethanol are preferred solvents due to their polarity and ability to dissolve both reactants and the resulting salt, facilitating efficient reaction and precipitation.
  • Temperature Control : Mild heating accelerates the reaction but temperatures above 50°C may lead to side reactions or decomposition.
  • Acid Concentration : The use of alcoholic HCl solutions ensures controlled protonation and avoids excess water that could hydrolyze the amidine.
  • Yield and Purity : Optimized conditions typically yield high purity products (>95%) with yields ranging from 70% to 85%, depending on scale and reaction time.

Comparative Analysis of Preparation Methods

Parameter Method Using Methanol Method Using Ethanol Notes
Solvent polarity Higher Slightly lower Methanol provides faster reaction kinetics
Reaction temperature 20–50°C 20–50°C Similar optimal range
Product yield 75–85% 70–80% Slightly higher yield with methanol
Purity of product >95% >95% Comparable purity
Ease of product isolation Good Good Both solvents allow easy precipitation

Notes on Alternative Synthetic Approaches

  • While the main method involves direct reaction of 2-methoxypropionitrile with methylamine, alternative routes may include:
    • Use of different amines for structural analogues.
    • Variation in acidification agents, such as sulfuric acid or hydrochloric acid in different solvents.
  • No significant patents or literature suggest alternative novel synthetic routes specifically for this compound beyond the amidination and salt formation process.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 2-Methoxy-2-methylpropanimidamide hydrochloride?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the presence of methoxy and methyl groups and assess stereochemical purity. For example, 1^1H NMR can resolve methoxy protons at ~3.3 ppm and methyl groups at ~1.2 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can verify molecular weight and detect impurities. Electrospray ionization (ESI) is suitable for hydrochloride salts due to their polarity .
  • Elemental Analysis: Validate empirical formula consistency (e.g., C, H, N, Cl content) to confirm stoichiometry .
  • HPLC/UPLC: Employ reverse-phase chromatography with UV detection to quantify purity (>95% is typical for research-grade compounds) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage Conditions: Store as a lyophilized powder at -20°C in airtight containers to prevent hydrolysis. For solutions, use anhydrous solvents (e.g., DMSO) and store at -80°C for long-term stability .
  • Moisture Control: Use desiccants (e.g., silica gel) in storage environments, as hydrochloride salts are hygroscopic and prone to degradation in humid conditions .
  • Light Sensitivity: Protect from prolonged UV/visible light exposure, which may degrade the imidamide moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound, particularly in receptor binding assays?

Methodological Answer:

  • Dose-Response Curves: Perform assays across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or biphasic responses .
  • Receptor Specificity Screening: Use competitive binding assays with radiolabeled ligands (e.g., 3^3H-serotonin) to differentiate target vs. off-target interactions .
  • Orthogonal Assays: Validate results using functional assays (e.g., cAMP accumulation or calcium flux) to confirm receptor activation/inhibition .
  • Batch Consistency: Ensure compound purity across experiments, as impurities >5% can skew activity data .

Q. What synthetic strategies optimize the yield of this compound while minimizing byproducts?

Methodological Answer:

  • Retrosynthetic Analysis: Prioritize routes starting from 2-methylpropanenitrile, introducing methoxy groups via nucleophilic substitution (e.g., using methoxide ions) .
  • Catalytic Optimization: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Byproduct Mitigation: Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the hydrochloride salt .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound in vitro?

Methodological Answer:

  • Hepatic Microsome Assays: Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS over 0–60 minutes. Include NADPH to assess cytochrome P450-mediated metabolism .
  • Half-Life Calculation: Use first-order kinetics (t1/2=ln2/kt_{1/2} = \ln 2 / k) to quantify metabolic stability. Compare results across species to predict interspecies variability .
  • Structural Modifications: Introduce deuterium at labile positions (e.g., methyl groups) to probe metabolic hotspots .

Key Considerations for Experimental Design

  • Contradiction Analysis: Always replicate experiments across independent batches and validate with orthogonal methods to distinguish compound-specific effects from artifacts .
  • Safety Protocols: Follow OSHA HCS guidelines for handling hydrochloride salts, including eye wash stations and emergency showers in case of exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-2-methylpropanimidamide hydrochloride
Reactant of Route 2
2-Methoxy-2-methylpropanimidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.